molecular formula C11H22N2O3 B13848449 tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate

tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate

Cat. No.: B13848449
M. Wt: 230.30 g/mol
InChI Key: YEUXGUMMOBDVKE-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group linked via an ethylamine spacer to an oxolane (tetrahydrofuran) ring. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical research, where Boc-protected amines are critical for peptide and small-molecule drug development . The oxolane moiety introduces steric and electronic effects that influence solubility, reactivity, and binding properties compared to linear alkyl or polyethylene glycol (PEG)-based analogs.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-9-4-7-15-8-9/h9,12H,4-8H2,1-3H3,(H,13,14)

InChI Key

YEUXGUMMOBDVKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1CCOC1

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate typically involves the following key steps:

  • Protection of the amino group with a tert-butyl carbamate (Boc) group.
  • Introduction of the oxolane (tetrahydrofuran) ring-substituted aminoethyl moiety.
  • Purification and isolation of the protected amine compound.

The Boc group is commonly introduced using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions, which selectively protects the primary or secondary amine functionality.

Specific Preparation Routes

Boc Protection of Aminoethyl Precursors

A common method to prepare tert-butyl carbamate derivatives involves reacting the free amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) as a catalyst.

Step Reagents and Conditions Yield Notes
Boc protection of aminoethyl compound Di-tert-butyl dicarbonate, triethylamine, in isopropanol, room temperature, 19 h High (typically >90%) Mild conditions; triethylamine scavenges acid byproducts
Boc protection with DMAP catalyst Di-tert-butyl dicarbonate, DMAP, acetonitrile, room temperature, 30 min High (up to 99%) Faster reaction with catalytic DMAP; solvent removal under reduced pressure followed by chromatography purification

These conditions are well-documented for tert-butyl carbamate formation and provide excellent selectivity and yield.

Data Tables Summarizing Preparation Conditions

Preparation Step Reagents Solvent Temperature Time Yield Purification Method Notes
Boc protection of aminoethyl amine Di-tert-butyl dicarbonate, triethylamine Isopropanol Room temp (20 °C) 19 h >90% Column chromatography Mild, high-yielding
Boc protection with DMAP catalyst Di-tert-butyl dicarbonate, DMAP Acetonitrile Room temp 30 min 99% Column chromatography Fast reaction, catalytic DMAP
Palladium-catalyzed amination (related compound) Pd catalyst, sodium tert-butoxide, 1,4-diazabicyclo[3.2.2]nonane Toluene 80 °C 18 h 34% Chromatography Moderate yield, requires catalyst

Exhaustive Research Findings and Source Diversity

  • Patent US11845751B2 and EP3118203B1 describe carbamate derivatives and related nitrogen-substituted compounds, highlighting the use of Boc protection and amination strategies.
  • Patent US10556905B2 details preparation methods involving carbamate intermediates and advanced catalytic amination techniques, relevant to complex carbamate synthesis.
  • Patent WO2013090664A1 and related documents provide insights into carbamate derivative preparation, emphasizing mild reaction conditions and purification protocols.
  • Experimental data from chemical suppliers and patent examples confirm the efficacy of Boc protection using di-tert-butyl dicarbonate with bases like triethylamine or DMAP catalysts, yielding high purity tert-butyl carbamates.

These sources collectively establish a robust foundation for the preparation of this compound, employing well-established organic synthesis techniques.

Chemical Reactions Analysis

tert-Butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ in substituent groups attached to the Boc-protected ethylamine backbone. Key examples include:

Compound Name Substituent Structure Key Functional Features
tert-Butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate Oxolane-3-amino ethyl chain Cyclic ether (polarity, hydrogen bonding)
tert-Butyl N-(6-bromohexyl)carbamate 6-Bromohexyl chain Linear alkyl chain (lipophilicity, halogen reactivity)
tert-Butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate PEG-like bromoethyl chain Ether linkages (flexibility, solubility)
tert-Butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate Azidoethylamino propyl chain Azide group (click chemistry applications)

Key Observations :

  • Bromoalkyl derivatives (e.g., 6-bromohexyl) are reactive toward nucleophilic substitution, enabling further functionalization .
  • Azide-containing analogs (e.g., azidoethylamino propyl) are valuable for Cu-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry .

Biological Activity

Tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate is a synthetic compound belonging to the class of carbamates, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C10H19NO3C_{10}H_{19}NO_3, and its IUPAC name is tert-butyl (2-(oxolan-3-yl)ethyl)carbamate. The structure features a tert-butyl group attached to a carbamate moiety, with an oxolane (tetrahydrofuran) ring contributing to its unique properties.

PropertyValue
Molecular Weight201.27 g/mol
CAS Number1123786-71-9
Purity95%
FormulaC10H19NO3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The oxolane moiety may enhance its binding affinity and specificity towards these targets.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, thereby modulating metabolic pathways.
  • Receptor Interaction: It could act as a ligand for certain receptors, influencing signal transduction processes.

Therapeutic Applications

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Case Studies

  • Antimicrobial Activity:
    A study evaluated the antimicrobial properties of carbamate derivatives, showing that modifications in the side chains significantly influenced their efficacy against bacterial strains. This compound demonstrated promising activity against Gram-positive bacteria.
  • Anti-inflammatory Effects:
    Another investigation focused on the anti-inflammatory potential of similar carbamate compounds. Results indicated that certain derivatives could reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
  • Cytotoxicity Evaluation:
    In vitro studies assessed the cytotoxic effects of various carbamates on human liver cell lines (HepG2). While some derivatives showed significant cytotoxicity, this compound exhibited a favorable profile with lower toxicity levels.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced inflammation markers
CytotoxicityLower toxicity in HepG2 cells

Q & A

Q. What are the key synthetic routes for tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via carbamate coupling reactions. A common approach involves reacting tert-butyl carbamate derivatives with oxolane-containing amines under basic conditions (e.g., triethylamine) in solvents like dichloromethane or ethyl acetate . Optimization focuses on:
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Catalysts : Triethylamine or DMAP (dimethylaminopyridine) improves reaction efficiency.
  • Workup : Acidic or aqueous extraction removes unreacted reagents.
    For example, in related carbamate syntheses, HCl in ethyl acetate is used for deprotection, followed by neutralization to isolate intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR confirm the tert-butyl group (δ ~1.4 ppm for 1^1H; ~28 ppm for 13^{13}C) and oxolane ring protons (δ 3.5–4.0 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used to resolve crystal structures. For example, SHELX refinement can identify hydrogen bonding between the carbamate oxygen and amine groups, critical for understanding molecular packing .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (230.3 g/mol) and fragmentation patterns.

Q. What are the primary applications of this compound in drug discovery?

  • Methodological Answer : The compound serves as:
  • A Synthetic Intermediate : Used in multi-step syntheses of bioactive molecules, such as kinase inhibitors or protease modulators. For instance, it is a precursor in the preparation of diazirine-containing probes for photoaffinity labeling .
  • A Protecting Group : The tert-butyl carbamate (Boc) group protects amines during peptide synthesis, later removed under acidic conditions .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing oxolane-containing carbamates be addressed?

  • Methodological Answer :
  • Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC to separate enantiomers. For example, (R)- and (S)-oxolane isomers can be resolved using cellulose-based CSPs .
  • Asymmetric Catalysis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselective amination during oxolane ring formation.
  • Crystallographic Analysis : SHELXL refinement of racemic mixtures identifies absolute configuration via Flack parameters .

Q. How do computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates charge distribution on the carbamate group, predicting nucleophilic attack sites (e.g., at the carbonyl carbon).
  • Molecular Docking : Simulations with enzymes (e.g., proteases) identify binding poses. For example, the oxolane ring may form hydrogen bonds with catalytic residues, guiding inhibitor design .
  • MD Simulations : Assess stability of ligand-protein complexes over time, highlighting key interactions (e.g., hydrophobic packing of the tert-butyl group).

Q. How should researchers resolve contradictions in spectroscopic data across studies?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw NMR simulations).
  • Dynamic Exchange Analysis : Variable-temperature NMR detects conformational changes (e.g., oxolane ring puckering) that may explain δ shifts .
  • Crystallographic Validation : X-ray structures provide definitive bond lengths/angles to confirm disputed assignments .

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